molecular formula C14H18N2O5 B12070666 Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate

Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate

Cat. No.: B12070666
M. Wt: 294.30 g/mol
InChI Key: PPPFTYSVHDNEKF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate is a synthetic organic compound with the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol . This compound is characterized by the presence of an aziridine ring, a tert-butyl ester group, and a nitrophenyl moiety, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted aziridines.

Scientific Research Applications

Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate is used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of specific biological pathways .

Comparison with Similar Compounds

Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)12-11(15-12)8-5-6-10(20-4)9(7-8)16(18)19/h5-7,11-12,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFTYSVHDNEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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